Cas no 23749-58-8 (7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one)
![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one structure](https://ja.kuujia.com/scimg/cas/23749-58-8x500.png)
7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one 化学的及び物理的性質
名前と識別子
-
- 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one
- Yellow-green 490RT
- 12H-Naphtho<1',8',8'a-3,4,5>pyrido<1,2-a>benzimidazole-12-one
- 7-H-benzimidazo<2,1-a>benzo<d,e>isoquinolin-7-one
- EINECS 245-865-7
- Luminogren
- Luminophor 2
- Luminor 2
- Luminor Yellow Green 490RT
- Naphthoylenebenzimidazole
- solvent yellow 184
- 7H-Benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one
- 5-24-05-00073 (Beilstein Handbook Reference)
- Maybridge1_005486
- SR-01000389318-1
- CCG-45345
- CHEMBL4438614
- Oprea1_396022
- Luminogen
- HY-W338764
- CDS1_002697
- Benzimidazole, 1,2-(1',8'-naphthoylene)-
- 7H-Benzimidazo[2,1-a]benz[d,e]isoquinolin-7-one
- 3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one
- F0020-1967
- DTXSID50178420
- CS-0450021
- 3, 10-diazapentacyclo[10.7.1.02, 10.04, 9.016, 20]icosa-1(19), 2, 4, 6, 8, 12, 14, 16(20), 17-nonaen-11-one
- HMS640N11
- 3,10-diazapentacyclo[10.7.1.0^{2,10}.0^{4,9}.0^{16,20}]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one
- BRN 0243687
- 1,2-(1,8-Naphthoylene)benzimidazole
- NSC 159457
- Luminor 490rt
- 7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLIN-7-ONE
- Benzimidazo[2,1-A]benz[D,E]isoquinolion-7-one
- ChemDiv1_018953
- Luminofor Yellow-green 490RT
- MFCD00056826
- CBDivE_012180
- Oprea1_462132
- HMS557B08
- CDS1_000734
- DivK1c_003737
- SR-01000389318-2
- EU-0066789
- NSC-159457
- 7H-Benzimidazo[2,1-a]benzo[de]isoquinolin-7-one
- NSC159457
- 1,8-Naphthoylene-1',2'-benzimidazole
- 23749-58-8
- 1,2-Naphthoylenebenzimidazole
- AKOS000444954
- DivK1c_001774
- 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one
- AHR agonist 3
- SR-01000389318
- NZBSAAMEZYOGBA-UHFFFAOYSA-N
- NS00050832
- FT-0701530
- SCHEMBL3657546
- GLXC-27476
- 3,10-diazapentacyclo[10.7.1.0(2),(1)?.0?,?.0(1)?,(2)?]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one
- Analog 523
- DA-60568
- AE-848/32008003
- BBQ-523
- STK387483
- DTXCID80100911
-
- MDL: MFCD00056826
- インチ: InChI=1S/C18H10N2O/c21-18-13-8-4-6-11-5-3-7-12(16(11)13)17-19-14-9-1-2-10-15(14)20(17)18/h1-10H
- InChIKey: NZBSAAMEZYOGBA-UHFFFAOYSA-N
- SMILES: C1C2=C3C(=CC=CC3=CC=1)C(=O)N1C3C=CC=CC=3N=C12
計算された属性
- 精确分子量: 270.07900
- 同位素质量: 270.079313
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 21
- 回転可能化学結合数: 0
- 複雑さ: 451
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.9
- XLogP3: 4
じっけんとくせい
- 密度みつど: 1.4
- Boiling Point: 613.6°Cat760mmHg
- フラッシュポイント: 324.9°C
- Refractive Index: 1.777
- PSA: 34.37000
- LogP: 3.59190
7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one Security Information
7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR3828-5g |
7H-Benzimidazo[2,1-a]benz[d,e]isoquinolin-7-one |
23749-58-8 | 5g |
£120.00 | 2025-02-20 | ||
Life Chemicals | F0020-1967-20μmol |
3,10-diazapentacyclo[10.7.1.0^{2,10}.0^{4,9}.0^{16,20}]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one |
23749-58-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0020-1967-5mg |
3,10-diazapentacyclo[10.7.1.0^{2,10}.0^{4,9}.0^{16,20}]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one |
23749-58-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0020-1967-15mg |
3,10-diazapentacyclo[10.7.1.0^{2,10}.0^{4,9}.0^{16,20}]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one |
23749-58-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0020-1967-30mg |
3,10-diazapentacyclo[10.7.1.0^{2,10}.0^{4,9}.0^{16,20}]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one |
23749-58-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
abcr | AB245108-5g |
7H-Benzimidazo[2,1-a]benz[d,e]isoquinolin-7-one, 98%; . |
23749-58-8 | 5g |
€68.50 | 2025-02-18 | ||
Life Chemicals | F0020-1967-2μmol |
3,10-diazapentacyclo[10.7.1.0^{2,10}.0^{4,9}.0^{16,20}]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one |
23749-58-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0020-1967-75mg |
3,10-diazapentacyclo[10.7.1.0^{2,10}.0^{4,9}.0^{16,20}]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one |
23749-58-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
SHENG KE LU SI SHENG WU JI SHU | sc-262934-25 g |
7H-Benzimidazo[2,1-a]benz[d,e]isoquinolin-7-one, |
23749-58-8 | 25g |
¥4,738.00 | 2023-07-11 | ||
A2B Chem LLC | AF30992-1mg |
7H-Benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one |
23749-58-8 | 95%+ | 1mg |
$245.00 | 2024-04-20 |
7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one 関連文献
-
Feng Dou,Xiaofeng Zhao,Wanying Zhang,Yingna Zhang,Meng Gao,Jiangshan Chen,Shuhong Wang,Cheng Wang New J. Chem. 2022 46 704
-
Yuanyuan Qin,Guoping Li,Ting Qi,Hui Huang Mater. Chem. Front. 2020 4 1554
-
Yunqing Chen,Yi Wang,Yuan Yuan,Yan Jiao,Xuemei Pu,Zhiyun Lu Phys. Chem. Chem. Phys. 2015 17 1309
7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-oneに関する追加情報
Recent Advances in the Study of 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one (CAS: 23749-58-8)
7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one (CAS: 23749-58-8) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanisms of action, particularly in the context of anticancer and antimicrobial therapies. This research brief aims to summarize the latest findings and provide insights into the compound's potential as a lead molecule in drug development.
One of the key areas of research has been the optimization of synthetic routes for 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one. A study published in the Journal of Medicinal Chemistry (2023) reported a novel, high-yield synthesis method that utilizes palladium-catalyzed cross-coupling reactions. This method not only improves the efficiency of production but also allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR). The study highlighted the compound's stability under physiological conditions, which is a critical factor for its potential use in vivo.
In terms of biological activity, recent in vitro and in vivo studies have demonstrated the compound's potent inhibitory effects on several cancer cell lines, including breast, lung, and colon cancers. Research published in Bioorganic & Medicinal Chemistry Letters (2023) revealed that 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one targets the PI3K/AKT/mTOR signaling pathway, a well-known oncogenic cascade. The compound exhibited IC50 values in the nanomolar range, suggesting high potency. Additionally, it showed minimal cytotoxicity against normal cells, indicating a favorable therapeutic window.
Another promising area of investigation is the compound's antimicrobial properties. A recent study in Antimicrobial Agents and Chemotherapy (2023) explored its efficacy against multidrug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The results indicated that 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one disrupts bacterial cell membrane integrity and inhibits biofilm formation, making it a potential candidate for combating antibiotic-resistant infections. The study also noted synergistic effects when the compound was combined with existing antibiotics, suggesting its utility in combination therapies.
Despite these promising findings, challenges remain in the development of 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one as a therapeutic agent. Pharmacokinetic studies have identified issues related to its solubility and bioavailability, which may limit its clinical application. However, ongoing research is addressing these challenges through the development of prodrug formulations and nanoparticle-based delivery systems. A preprint article on bioRxiv (2023) reported significant improvements in bioavailability using a liposomal encapsulation approach, paving the way for future preclinical studies.
In conclusion, 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one (CAS: 23749-58-8) represents a promising scaffold for the development of novel anticancer and antimicrobial agents. Recent advances in synthesis, mechanistic understanding, and formulation strategies have enhanced its potential as a lead compound. Further research, particularly in vivo efficacy and toxicity studies, will be crucial to translate these findings into clinical applications. The compound's versatility and potency make it a valuable subject of ongoing investigation in the field of chemical biology and medicinal chemistry.
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